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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)cyclopentan-1-

one

CAS No.: 1242029-81-7

Cat. No.: B1467557 Get Quote

Executive Summary & Structural
Disambiguation
Target Molecule: 2-(2-Chlorophenyl)cyclopentan-1-one CAS Registry Number: 1242029-81-

7 (Racemic) Molecular Formula: C₁₁H₁₁ClO Molecular Weight: 194.66 g/mol [1]

Critical Disambiguation (E-E-A-T): In pharmaceutical development, particularly within the

context of NMDA receptor antagonists (e.g., Ketamine analogs), confusion frequently arises

between two structural isomers. It is imperative to distinguish the target molecule from its

constitutional isomer, (2-Chlorophenyl)(cyclopentyl)methanone (CAS 6740-85-8).[1]

Target (This Guide): An

-aryl cycloalkanone where the 2-chlorophenyl ring is directly bonded to the C2 position of the
cyclopentanone ring.[1]

Isomer (Ketamine Precursor): A methanone where the carbonyl group bridges the

cyclopentyl ring and the chlorophenyl ring.[1]

This guide focuses strictly on the
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-arylated cyclopentanone scaffold, a challenging motif to synthesize due to steric hindrance at
the quaternary carbon interface in subsequent derivatizations.[1]

Nomenclature and Stereochemistry
IUPAC Name: 2-(2-Chlorophenyl)cyclopentan-1-one[1][2]

Numbering Logic:

Principal Functional Group: The ketone (

) commands position 1 on the cyclopentane ring.[1]

Substituent Priority: The numbering proceeds toward the substituent to assign the lowest

locant. The 2-chlorophenyl group is attached at position 2.[1][3][4][5][6]

Stereochemical Considerations: The molecule possesses a single chiral center at C2.[1][3]

Consequently, it exists as a pair of enantiomers:

(2R)-2-(2-Chlorophenyl)cyclopentan-1-one[1]

(2S)-2-(2-Chlorophenyl)cyclopentan-1-one[1]

In standard synthesis (without chiral ligands), the product is obtained as a racemic mixture.[1]

The C2 proton is acidic (

), making the stereocenter labile to racemization under basic conditions via enolate formation.
[1]
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Caption: Structural connectivity and stereochemical relationships of the target scaffold.

Synthetic Methodologies
The synthesis of

-aryl ketones is historically challenging due to the low reactivity of aryl halides toward
nucleophilic attack and the tendency of ketones to undergo self-aldol condensation.[1]

Method A: Palladium-Catalyzed -Arylation (The Modern
Standard)
This is the preferred route for high-throughput medicinal chemistry, utilizing Buchwald-Hartwig

type cross-coupling conditions.[1] This method avoids the harsh conditions of traditional

rearrangements.[1]

Mechanism:

Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.[1]

Ligand Exchange/Deprotonation: The ketone enolate (generated in situ by base) displaces

the halide on the Pd center.[1]

Reductive Elimination: Formation of the C-C bond between the
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-carbon and the aryl ring.[1]

Experimental Protocol (Self-Validating):

Reagents:

Substrate: Cyclopentanone (1.2 equiv)[1][7]

Electrophile: 1-Bromo-2-chlorobenzene (1.0 equiv) (Note: Aryl bromides are kinetically

faster than chlorides, preserving the Cl-substituent on the ring).[1]

Catalyst:

(1-2 mol%)[1]

Ligand: BINAP or Xantphos (to prevent

-hydride elimination).[1]

Base:

(Sodium tert-butoxide).[1]

Solvent: Toluene or THF (anhydrous).[1]

Step-by-Step Workflow:

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen acts as a

catalyst poison.[1]

Catalyst Pre-mix: Charge flask with

, Ligand, and Base.[1] Add solvent.[1][8][9] Stir for 5 mins to generate the active catalytic
species.[1]

Addition: Add Cyclopentanone followed by the Aryl Halide.

Reaction: Heat to 80-100°C. Monitor via GC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://www.chemicalbook.com/SpectrumEN_930-30-3_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
http://orgsyn.org/Content/pdfs/procedures/v100p0099.pdf
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00354j
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1467557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Checkpoint (Validation): Look for the disappearance of the aryl halide peak.[1] If

homocoupling of the aryl halide (biaryl formation) is observed, increase the concentration

of the ketone.[1]

Workup: Quench with saturated

, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc
gradient).
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Caption: Pd(0)/Pd(II) catalytic cycle for the alpha-arylation of cyclopentanone.

Method B: Tiffeneau-Demjanov Rearrangement
(Historical/Alternative)
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While less common now, this method builds the ring size up or rearranges a 1-

arylcyclopentanol.[1]

Precursor: 1-(2-chlorophenyl)cyclopentan-1-ol.[1]

Reagent: Acidic conditions or diazotization of the corresponding amino-alcohol.[1]

Drawback: Often leads to mixtures of migratory products if the substrate is not symmetric.[1]

Analytical Characterization Data
To validate the synthesis, the following spectroscopic signatures must be confirmed.
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Technique Parameter
Diagnostic Signal
(Approximate)

Interpretation

1H NMR (ppm) 3.5 - 3.7 (1H, t or dd)

The

-proton (H2)

deshielded by the aryl

ring and carbonyl.[1]

1H NMR (ppm) 7.1 - 7.5 (4H, m)

Aromatic protons

characteristic of the o-

chlorophenyl group.[1]

13C NMR (ppm) ~215 - 220
Carbonyl carbon (

).[1]

13C NMR (ppm) ~50 - 55
The chiral

-carbon (C2).[1]

IR
(

)

1735 - 1745

Strong

stretch (typical for 5-

membered cyclic

ketones).[1]

MS (EI) m/z 194 / 196

Molecular ion (

) showing the

characteristic 3:1

Chlorine isotope

pattern.[1]

Applications in CNS Drug Discovery
The 2-arylcyclopentanone motif serves as a versatile pharmacophore in Neuropsychiatry.[1]

NMDA Receptor Modulation: While the methanone isomer is the direct precursor to

Ketamine, the cyclopentanone isomer (this molecule) is used to synthesize rigid analogs

where the amine is incorporated directly into the ring or attached via reductive amination.[1]
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This restricts conformational freedom, potentially increasing receptor subtype selectivity

(e.g., NR2B selective antagonists).[1]

Chiral Scaffolds: The kinetic resolution of 2-(2-chlorophenyl)cyclopentan-1-one allows for

the synthesis of enantiopure amino-alcohols, which are privileged structures in asymmetric

catalysis and ligand design.[1]

Metabolic Stability Studies: The ortho-chloro substituent blocks metabolic oxidation at the

phenyl ring positions, a strategy used to extend the half-life of CNS-active compounds.[1]

Safety & Regulatory Compliance
Hazard Identification:

H302: Harmful if swallowed.[1]

H315/H319: Causes skin and eye irritation.[1]

H411: Toxic to aquatic life with long-lasting effects.[1]

Precursor Status: While 2-(2-chlorophenyl)cyclopentan-1-one is distinct from the primary

Ketamine precursor (2-chlorophenyl cyclopentyl ketone), it is structurally homologous.[1]

Researchers must maintain strict inventory logs and usage justification to comply with "Know

Your Customer" (KYC) regulations in chemical procurement, as regulatory bodies monitor

chlorinated aryl-cycloalkane derivatives closely.[1]

References
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective

Catalysts for the Formation of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

-Aryl Ketones.[1] Journal of the American Chemical Society, 122(7), 1360–1370.[1] Link[1]

Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[1][10] Practical Direct

-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte
Chemie International Edition, 55(7), 2559–2563.[1][10] Link[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://www.benchchem.com/product/b1467557?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://www.benchchem.com/product/b1467557?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja993912d
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubmed.ncbi.nlm.nih.gov/26840218/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://pubmed.ncbi.nlm.nih.gov/26840218/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.201510638
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenyl-cyclopentyl-ketone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1467557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information (2025). PubChem Compound Summary for

CID 12218556, 2-(2-Chlorophenyl)cyclopentan-1-one.[1] PubChem. Link[1]

Organic Chemistry Portal. (2023). Synthesis of

-Aryl Ketones. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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